

# GPR35 Agonists: A Technical Overview of their Role in cAMP Production

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Galanin Receptor Ligand M35 TFA

Cat. No.: B15494613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a promising therapeutic target for a range of conditions, including inflammatory bowel disease, metabolic disorders, and pain management.[1][2][3] Its activation by various synthetic and endogenous ligands has been shown to modulate intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in cellular signaling. This technical guide provides an indepth overview of the role of GPR35 agonists in cAMP production, detailing the underlying signaling pathways, summarizing quantitative data for key agonists, and providing comprehensive experimental protocols for cAMP measurement.

## **Introduction to GPR35 and its Ligands**

GPR35 is a class A orphan G protein-coupled receptor expressed in various tissues, including the gastrointestinal tract, immune cells, and the nervous system.[2] While its endogenous ligand is still a subject of investigation, several molecules have been identified as GPR35 agonists. These include the endogenous tryptophan metabolite kynurenic acid, as well as synthetic compounds like Zaprinast, Pamoic Acid, and Lodoxamide.[4] The trifluoroacetate (TFA) salt form is a common formulation for purified synthetic agonists, ensuring stability and solubility.



### The Dual Role of GPR35 in cAMP Signaling

GPR35 exhibits a dual role in the regulation of intracellular cAMP levels, a function dictated by its coupling to different G protein subtypes. This differential coupling allows for fine-tuned control of cellular responses.

- Gαi/o Coupling and cAMP Inhibition: GPR35 can couple to inhibitory G proteins of the Gαi/o family. Upon agonist binding, the activated Gαi/o subunit inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This leads to a decrease in intracellular cAMP levels. This inhibitory effect has been observed in studies investigating the prevention of forskolin-induced cAMP production.
- Gαs Coupling and cAMP Stimulation: In certain cellular contexts, particularly in macrophages, GPR35 has been shown to couple to the stimulatory G protein Gαs. Activation of GPR35 in these cells leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP production and subsequent activation of the Protein Kinase A (PKA) pathway.

The specific G protein coupling and consequent effect on cAMP levels appear to be cell-type and agonist dependent, highlighting the complexity of GPR35 signaling.

## **Signaling Pathway Diagrams**



Click to download full resolution via product page



Caption: GPR35-mediated inhibition of cAMP production via Gai/o coupling.



Click to download full resolution via product page

Caption: GPR35-mediated stimulation of cAMP production via Gas coupling.

## Quantitative Data on GPR35 Agonist-Induced cAMP Modulation

The potency and efficacy of GPR35 agonists in modulating cAMP levels are typically determined by measuring the concentration of the agonist that produces 50% of the maximal response (EC50). The following table summarizes the EC50 values for several known GPR35 agonists from various studies. It is important to note that the observed potency can vary depending on the cell line and assay format used.



| Agonist                                | Assay Type                     | Cell Line         | Effect on cAMP                       | EC50 (nM)                          | Reference |
|----------------------------------------|--------------------------------|-------------------|--------------------------------------|------------------------------------|-----------|
| Zaprinast                              | β-arrestin<br>translocation    | CHO-K1            | Indirect<br>measure of<br>activation | ~5,400<br>(human)                  |           |
| Lodoxamide<br>derivative<br>(4b)       | Not specified                  | Not specified     | Agonist<br>activity                  | 76.0<br>(human),<br>63.7 (mouse)   |           |
| GPR35<br>agonist 2<br>(compound<br>11) | β-arrestin and<br>Ca2+ release | Not specified     | Agonist<br>activity                  | 26 (β-<br>arrestin), 3.2<br>(Ca2+) |           |
| GPR35<br>agonist 3<br>(compound 3)     | Not specified                  | Not specified     | Agonist<br>activity                  | 1,400                              |           |
| YE120                                  | Not specified                  | Not specified     | Agonist<br>activity                  | 32.5                               |           |
| Ellagic acid                           | DMR and<br>Tango assays        | HT-29 and<br>U2OS | Agonist<br>activity                  | 110 (DMR),<br>2,960 (Tango)        |           |
| Niflumic acid                          | β-arrestin<br>translocation    | Not specified     | Partial<br>agonist<br>activity       | 40,200                             |           |

Note: Direct quantitative data for cAMP modulation (increase or decrease) is not always reported as the primary endpoint in agonist identification studies. Many studies use proxy readouts like  $\beta$ -arrestin recruitment or calcium mobilization to determine agonist potency.

## **Experimental Protocols for Measuring cAMP Production**

Accurate quantification of intracellular cAMP is crucial for characterizing the effects of GPR35 agonists. Several commercial assays are available for this purpose. Below are detailed



methodologies for two common types of cAMP assays.

## Homogeneous Time-Resolved Fluorescence (HTRF) - LANCE® Ultra cAMP Assay

This is a competitive immunoassay in a 384-well plate format.

#### **Experimental Workflow:**



Click to download full resolution via product page



Caption: Workflow for the LANCE® Ultra cAMP Assay.

#### Detailed Methodology:

- Cell Preparation:
  - Culture CHO-K1 cells stably expressing human GPR35 in appropriate growth medium.
  - On the day of the assay, harvest cells and resuspend in stimulation buffer.
  - Seed 5 x 10<sup>3</sup> cells per well in a 384-well white opaque plate.
- Compound Preparation:
  - Prepare a serial dilution of the GPR35 agonist (e.g., M35 TFA) in stimulation buffer.
  - Prepare a positive control (e.g., Forskolin, an adenylyl cyclase activator) and a negative control (vehicle).
- Cell Stimulation:
  - Add the diluted compounds to the respective wells.
  - Incubate the plate at 37°C for 30 minutes.
- cAMP Detection:
  - Prepare the detection reagent mix containing the Eu-W8044 labeled anti-cAMP antibody and the ULight<sup>™</sup>-labeled cAMP analog according to the manufacturer's protocol (e.g., PerkinElmer LANCE® Ultra cAMP kit).
  - Add the detection mix to all wells.
- Incubation and Measurement:
  - Incubate the plate at room temperature for 1 hour, protected from light.
  - Measure the HTRF signal on a compatible plate reader (e.g., PHERAstar). The signal is inversely proportional to the amount of cAMP produced.



## Bioluminescent Assay - cAMP-Glo™ Assay

This assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, leading to a decrease in available ATP, which is then measured using a luciferase reaction.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for the Promega cAMP-Glo™ Assay.



#### **Detailed Methodology:**

- Cell Treatment:
  - Plate GPR35-expressing cells in a 96-well plate and grow overnight.
  - Remove the growth medium and add the GPR35 agonist diluted in Induction Buffer.
  - Incubate for the desired time at room temperature.
- Cell Lysis and PKA Reaction:
  - Add cAMP-Glo™ Lysis Buffer and incubate for 15 minutes to lyse the cells and release cAMP.
  - Add the cAMP-Glo<sup>™</sup> Detection Solution, which contains PKA, and incubate for 20 minutes. During this time, PKA is activated by the cAMP present in the lysate.
- ATP Depletion and Luminescence Detection:
  - Add Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction.
  - Incubate for 10 minutes at room temperature.
  - Measure the luminescence using a plate-reading luminometer. The light output is inversely correlated with the cAMP concentration.

### Conclusion

GPR35 agonists represent a promising class of therapeutic agents with the ability to modulate the crucial cAMP signaling pathway. The dual coupling of GPR35 to both inhibitory and stimulatory G proteins allows for a nuanced regulation of cellular function, which is of significant interest for drug development. The methodologies outlined in this guide provide a framework for the accurate assessment of the effects of novel GPR35 agonists on cAMP production, a critical step in the preclinical evaluation of these compounds. Further research into the cell-type specific signaling of GPR35 will be essential for fully elucidating its therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [GPR35 Agonists: A Technical Overview of their Role in cAMP Production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494613#m35-tfa-and-its-role-in-camp-production]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com